molecular formula C11H12N2O B069357 1-N-glycidyl-2-methylbenzimidazole CAS No. 187393-12-0

1-N-glycidyl-2-methylbenzimidazole

Cat. No. B069357
M. Wt: 188.23 g/mol
InChI Key: RVAJKXFWGXYMBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-N-glycidyl-2-methylbenzimidazole, also known as N-methylolbenzimidazole glycidyl ether, is a chemical compound that has been widely used in various scientific research applications. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied.

Mechanism Of Action

The mechanism of action of 1-N-glycidyl-2-methylbenzimidazole involves the reaction of its epoxide group with various nucleophiles, such as amino groups, hydroxyl groups, and carboxyl groups. This reaction results in the formation of covalent bonds between the compound and the nucleophile, leading to the crosslinking of polymers and the curing of epoxy resins.

Biochemical And Physiological Effects

1-N-glycidyl-2-methylbenzimidazole has been shown to have low toxicity and low skin sensitization potential. However, it can cause irritation to the skin, eyes, and respiratory tract. Moreover, this compound has been shown to have mutagenic and carcinogenic properties in animal studies.

Advantages And Limitations For Lab Experiments

1-N-glycidyl-2-methylbenzimidazole has several advantages for lab experiments. It is a versatile crosslinking agent and curing agent that can be used for a wide range of polymers and resins. Moreover, it has good thermal stability and can withstand high temperatures. However, this compound has some limitations, such as its potential toxicity and mutagenicity, which require careful handling and disposal.

Future Directions

There are several future directions for the research on 1-N-glycidyl-2-methylbenzimidazole. One of the directions is to develop safer and more environmentally friendly synthesis methods for this compound. Another direction is to study the molecular mechanisms of its mutagenic and carcinogenic properties and to develop safer alternatives. Moreover, there is a need to study the long-term effects of this compound on human health and the environment. Finally, there is a need to explore new applications of this compound in various scientific fields.

Scientific Research Applications

1-N-glycidyl-2-methylbenzimidazole has been widely used in various scientific research applications. It has been used as a crosslinking agent in the synthesis of polymers, resins, and coatings. It has also been used as a curing agent for epoxy resins. Moreover, this compound has been used as a reagent in the synthesis of various organic compounds.

properties

CAS RN

187393-12-0

Product Name

1-N-glycidyl-2-methylbenzimidazole

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

2-methyl-1-(oxiran-2-ylmethyl)benzimidazole

InChI

InChI=1S/C11H12N2O/c1-8-12-10-4-2-3-5-11(10)13(8)6-9-7-14-9/h2-5,9H,6-7H2,1H3

InChI Key

RVAJKXFWGXYMBD-UHFFFAOYSA-N

SMILES

CC1=NC2=CC=CC=C2N1CC3CO3

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC3CO3

synonyms

1H-Benzimidazole,2-methyl-1-(oxiranylmethyl)-(9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

Epibromohydrin (1.0 g, 7.6 mmole) was added to a stirred solution of 2-methylbenzimidazole (1.0 g, 7.6 mmole) and sodium hydride (0.3 g, 7.6 mmole) in anhydrous DMF (20 ml), and the mixture was heated at 60° C. under nitrogen for 0.5 hours. Water (100 ml) was added and the product extracted into CH2Cl2 (3×25 ml). The combined organics were washed with water (25 ml), brine (25 ml) and dried over anhydrous sodium sulfate. Filtration and concentration in vacuo gave the crude product as a light yellow colored oil (1.4 g). This was purified by flash silica gel chromatography (10% methanol in CH2Cl2) to afford the titled product as a light oil (0.64 g, 45% yield).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Yield
45%

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